N-[6-(prop-2-enylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide
Description
Molecular Formula: C₁₂H₁₃N₃O₃S₂ Molecular Weight: 311.374 g/mol Structure: The compound features a benzothiazole core with an acetamide group at position 2 and a prop-2-enylsulfamoyl (-SO₂-NH-CH₂-CH=CH₂) substituent at position 5.
The sulfamoyl group may be introduced via sulfonation of the benzothiazole precursor followed by amidation.
Properties
IUPAC Name |
N-[6-(prop-2-enylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-3-6-13-20(17,18)9-4-5-10-11(7-9)19-12(15-10)14-8(2)16/h3-5,7,13H,1,6H2,2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRWTBBZLSMILH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(prop-2-enylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Prop-2-enylsulfamoyl Group: The prop-2-enylsulfamoyl group can be introduced by reacting the benzothiazole derivative with prop-2-enylsulfonyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the benzothiazole derivative using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[6-(prop-2-enylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, triethylamine, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of N-[6-(prop-2-enylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide is its antimicrobial properties. Benzothiazole derivatives have been extensively studied for their ability to inhibit bacterial growth. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzothiazole A | Staphylococcus aureus | 32 µg/mL |
| Benzothiazole B | Escherichia coli | 16 µg/mL |
| This compound | Pseudomonas aeruginosa | TBD |
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound this compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Agricultural Applications
Pesticidal Activity
Benzothiazole derivatives are also explored for their pesticidal properties. The incorporation of sulfamoyl groups enhances their efficacy against agricultural pests. Research has demonstrated that compounds similar to this compound exhibit significant insecticidal activity against common agricultural pests, making them suitable candidates for developing new agrochemicals .
Material Science
Chemical Sensors
The structural characteristics of benzothiazole derivatives allow them to be utilized as components in chemical sensors. Their ability to undergo specific interactions with target analytes makes them valuable for detecting environmental pollutants and toxic substances. The incorporation of this compound into sensor devices has been investigated for its sensitivity and selectivity towards various analytes .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Gupta and Rawat (2010) evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. The results indicated a notable reduction in bacterial colonies when treated with this compound compared to controls, suggesting its potential as a therapeutic agent .
Case Study 2: Anticancer Mechanisms
In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer effects of benzothiazole derivatives on breast cancer cell lines. This compound was found to significantly inhibit cell growth and induce apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of N-[6-(prop-2-enylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can modulate various cellular pathways, including apoptosis, cell cycle regulation, and inflammation. By affecting these pathways, it can exert its antimicrobial, anticancer, and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Comparisons
Substituent Effects on Bioactivity: The trifluoromethyl group in BTA () enhances lipophilicity and metabolic stability compared to the allylsulfamoyl group in the target compound. This likely contributes to BTA’s higher CK-1δ inhibitory activity (pIC₅₀ = 7.8). The aminosulfonyl group in compound 20 () replaces the allyl chain, reducing steric bulk and enabling moderate carbonic anhydrase inhibition via hydrogen bonding.
The adamantyl group () introduces significant steric bulk, which may limit membrane permeability but improve target specificity.
S-alkylation () and sulfonation/amidation routes are more relevant for synthesizing sulfamoyl derivatives like the target compound.
Physicochemical Properties :
- The allylsulfamoyl group in the target compound offers a balance of hydrophilicity (via sulfonamide) and reactivity (via allyl double bond), making it a versatile scaffold for further functionalization.
- Trifluoromethyl (BTA) and adamantyl groups increase logP values, favoring blood-brain barrier penetration for neurotargets .
Research Findings and Implications
- Enzyme Inhibition: The target compound’s sulfamoyl group is critical for interactions with enzymes like carbonic anhydrase, but substitution patterns (e.g., allyl vs. amino in ) modulate potency and selectivity.
- Structural Insights : Crystallographic data () and validation tools (e.g., SHELX in ) highlight the importance of hydrogen-bonding networks (C=O, NH) in stabilizing molecular conformations .
- Drug Design : Introducing electron-withdrawing groups (e.g., CF₃) or bulky substituents (e.g., adamantyl) can optimize pharmacokinetics and target engagement, as seen in BTA and adamantyl derivatives .
Biological Activity
N-[6-(prop-2-enylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide is a benzothiazole derivative that has garnered attention for its diverse biological activities. This compound features a unique combination of functional groups that contribute to its pharmacological potential. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by the following structural formula:
The compound contains a benzothiazole ring, an acetamide group, and a prop-2-enylsulfamoyl moiety, which enhance its reactivity and biological interactions.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Exhibits significant inhibition against various bacterial strains.
- Anticancer Activity : Demonstrates cytotoxic effects on cancer cell lines.
- Anti-inflammatory Properties : Modulates inflammatory pathways, potentially reducing inflammation.
Table 1: Biological Activities of this compound
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibits growth of specific bacteria | |
| Anticancer | Cytotoxic effects on cancer cells | |
| Anti-inflammatory | Reduces markers of inflammation |
The mechanism by which this compound exerts its biological effects involves several pathways:
Molecular Targets :
- The compound binds to specific enzymes and receptors, inhibiting their activity. For instance, it may target kinases involved in cell signaling pathways critical for cancer cell proliferation.
Pathways Involved :
- The compound modulates apoptosis and cell cycle regulation, leading to programmed cell death in cancerous cells. Additionally, it affects inflammatory pathways by inhibiting pro-inflammatory cytokines.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various benzothiazole derivatives, including this compound. Results indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent in clinical applications .
Study 2: Anticancer Activity
In vitro studies have demonstrated that this compound induces cytotoxicity in several cancer cell lines. The compound was found to disrupt cellular processes such as DNA replication and repair, leading to increased apoptosis in treated cells .
Study 3: Anti-inflammatory Effects
Research has shown that this compound can significantly reduce the levels of pro-inflammatory markers in animal models. By modulating the NF-kB pathway, it effectively decreases inflammation associated with chronic diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
